molecular formula C9H14N2 B2648227 N-tert-butylpyridin-4-amine CAS No. 258874-61-2

N-tert-butylpyridin-4-amine

Cat. No.: B2648227
CAS No.: 258874-61-2
M. Wt: 150.225
InChI Key: AJAXVUZVKSSAAU-UHFFFAOYSA-N
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Description

N-tert-butylpyridin-4-amine (CAS 258874-61-2) is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. It serves as a versatile building block in organic synthesis and pharmaceutical research. This compound features a pyridine ring, a common pharmacophore in medicinal chemistry, and a tert-butylamine group, making it a valuable intermediate for the development of more complex molecules. In research and development, this compound finds potential applications across several domains. In pharmaceuticals, it is studied as a building block for synthesizing drugs targeting various diseases. Its structural features are associated with diverse pharmacological effects, including investigated antimicrobial and anticancer properties in similar compounds . In material science, this amine can be utilized in creating polymers or materials that require specific functional groups for enhanced performance . The compound's mechanism of action and specific research value are derived from its molecular structure. Interaction studies focus on its potential for protein binding, which provides insights into the pharmacokinetics of drug candidates, and its metal coordination capabilities, which could reveal applications in catalysis . This product is intended for research purposes in a laboratory setting only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAXVUZVKSSAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258874-61-2
Record name N-(tert-butyl)pyridin-4-amine
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Synthetic Methodologies and Reaction Pathways

Advanced Strategies for the N-alkylation of Pyridin-4-amine

The N-alkylation of pyridin-4-amine to introduce a tert-butyl group is a challenging transformation that necessitates sophisticated synthetic approaches to ensure regioselectivity and high yield.

Nucleophilic Substitution Approaches and Mechanistic Considerations

Direct N-alkylation of pyridin-4-amine via nucleophilic substitution is a straightforward conceptual approach, but it is complicated by the competitive nucleophilicity of the two nitrogen atoms. nih.gov

Mechanistic Considerations: The pyridine (B92270) ring nitrogen is generally more nucleophilic and basic than the exocyclic amino nitrogen. Consequently, direct reaction with a tert-butyl halide (e.g., tert-butyl bromide) typically results in the preferential formation of the corresponding pyridinium (B92312) salt, with the desired N-tert-butylpyridin-4-amine being a minor product. nih.gov This competing reaction pathway significantly reduces the efficiency of the synthesis.

To overcome this challenge, two main strategies are employed:

Use of Strong Bases: Employing a very strong, non-nucleophilic base can selectively deprotonate the exocyclic amino group, increasing its nucleophilicity and directing the alkylation to the desired position. Bases such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) are effective for this purpose. nih.gov The strong base generates the corresponding amide anion, which then readily reacts with the tert-butylating agent.

Protecting Group Strategy: An alternative is to temporarily protect the exocyclic amino group to modify its reactivity. For instance, reacting pyridin-4-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields N-Boc-4-aminopyridine. nih.govresearchgate.net This protecting group enhances the acidity of the N-H proton, allowing for deprotonation with a weaker base (like sodium hydride) followed by alkylation. The final step involves the removal of the Boc protecting group, typically under acidic conditions, to yield the N-alkylated product. nih.gov

The direct alkylation approach, while mechanistically simple, often suffers from issues of overalkylation, where the initially formed secondary amine can react further to form a tertiary amine or even a quaternary ammonium (B1175870) salt. libretexts.org However, the steric hindrance of the tert-butyl group in this compound largely prevents this subsequent reaction.

Palladium-Catalyzed Amination Techniques for Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds and can be applied to the synthesis of this compound. wikipedia.org This technique involves the coupling of an amine with an aryl halide or triflate.

To synthesize this compound, this reaction would couple tert-butylamine (B42293) with a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine. The catalytic cycle is well-established and involves several key steps: wikipedia.orgacsgcipr.org

Oxidative Addition: A Pd(0) complex reacts with the 4-halopyridine, inserting into the carbon-halogen bond to form a Pd(II) species.

Amine Coordination and Deprotonation: The tert-butylamine coordinates to the palladium center, and a base deprotonates the amine to form a palladium amido complex.

Reductive Elimination: The desired this compound is formed and eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Sterically hindered phosphine (B1218219) ligands are crucial for promoting the reductive elimination step and stabilizing the catalytic species. acsgcipr.org

ComponentExamplesRole in Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst. libretexts.orgacsgcipr.org
Ligand tBu₃P·HBF₄, Josiphos, BINAP, DPPFStabilizes the Pd center, facilitates oxidative addition and reductive elimination. tcichemicals.comresearchgate.net
Base NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Deprotonates the amine to form the active nucleophile. libretexts.org
Solvent Toluene, Dioxane, THFProvides an inert medium for the reaction. libretexts.orgtcichemicals.com
Pyridine Substrate 4-Chloropyridine, 4-BromopyridineThe electrophilic coupling partner.
Amine Substrate tert-ButylamineThe nucleophilic coupling partner.

This table summarizes typical components used in the Buchwald-Hartwig amination for synthesizing aryl amines.

This method offers high functional group tolerance and generally provides good to excellent yields, making it a preferred route in modern organic synthesis. libretexts.orgwikipedia.org

Reductive Amination Protocols in Pyridylamine Synthesis

Reductive amination is a highly effective method for preparing amines that avoids the problem of overalkylation often seen in direct substitution reactions. harvard.edu This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. nih.gov

For the synthesis of this compound, two primary pathways are possible:

Reaction of pyridin-4-amine with a source of the tert-butyl group, such as acetone (B3395972) or pivalaldehyde.

Reaction of tert-butylamine with a pyridine-based carbonyl, such as 4-pyridinecarboxaldehyde.

The reaction is typically performed as a one-pot procedure. A key aspect of this method is the use of a reducing agent that selectively reduces the C=N bond of the iminium ion intermediate over the C=O bond of the starting carbonyl compound. harvard.edunih.gov

Common Reducing Agents:

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reagent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. harvard.edustudylib.net

Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is highly toxic. Its use requires careful pH control to prevent the release of hydrogen cyanide gas. harvard.edu

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, Pt/C) is an effective, atom-economical method, though it may require specialized equipment like a hydrogenator. studylib.netalbany.edu

The choice of solvent can significantly impact the reaction's efficiency and pathway, with protic solvents like methanol (B129727) often proving to be optimal. albany.edu

Schiff Base-Mediated Alkylation Routes and Regioselectivity

The formation of a Schiff base (or imine) is the initial and crucial step in the reductive amination pathway. A Schiff base is formed through the condensation of a primary amine with an aldehyde or a ketone. science.gov

In the context of synthesizing this compound, a Schiff base could be formed by reacting pyridin-4-amine with pivalaldehyde (2,2-dimethylpropanal). The reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Once formed, the Schiff base intermediate possesses an electrophilic imine carbon. The most common subsequent reaction is reduction to the amine, as described in the reductive amination section. This two-step sequence (Schiff base formation followed by reduction) ensures high regioselectivity, as the C=N bond is formed exclusively involving the exocyclic amino group, thus directing the introduction of the alkyl group to the desired nitrogen atom.

Reactant 1Reactant 2IntermediateFinal Product (after reduction)
Pyridin-4-aminePivalaldehydeSchiff Base (Imine)This compound
tert-Butylamine4-PyridinecarboxaldehydeSchiff Base (Imine)This compound

This table illustrates the formation of a Schiff base intermediate from different starting materials, leading to the same final product upon reduction.

Development of Novel Synthetic Routes and Process Optimization

Optimizing the synthesis of this compound involves the systematic variation of reaction parameters to maximize yield and purity while minimizing byproducts and reaction time.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of each synthetic methodology are highly sensitive to the specific reaction conditions employed.

For Nucleophilic Substitution:

Base and Solvent: The choice of a strong base like t-BuOK in a polar aprotic solvent such as DMSO is critical for achieving deprotonation of the amino group, thereby promoting N-alkylation over the competing C-alkylation on the pyridine ring or N-alkylation of the ring nitrogen. nih.gov

Temperature: Reactions are often run at room temperature to control selectivity, as higher temperatures might lead to undesired side reactions. nih.gov

For Palladium-Catalyzed Amination:

Ligand: The structure of the phosphine ligand is paramount. Sterically hindered, electron-rich ligands generally accelerate the rate-limiting reductive elimination step and improve catalyst stability and turnover. acsgcipr.org

Base: The strength and nature of the base affect the reaction rate and substrate compatibility. Strong, non-nucleophilic alkoxides like NaOtBu often give the highest rates, while weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) offer better tolerance for sensitive functional groups. libretexts.org

Catalyst Loading: While catalyst loading is typically low (1-2 mol%), optimizing this parameter can be crucial for cost-effectiveness, especially on an industrial scale. libretexts.org

For Reductive Amination:

Reducing Agent: The choice of hydride donor dictates the reaction conditions. NaBH(OAc)₃ is often preferred for its selectivity, safety, and broad functional group tolerance, allowing the reaction to be performed in a single pot without isolating the imine intermediate. studylib.net

Solvent: The solvent can dramatically influence reaction rates and even the preferred reaction pathway. Studies have shown that protic solvents like methanol can significantly accelerate both the formation of the imine intermediate and its subsequent reduction. albany.edu

pH: When using reagents like NaBH₃CN, maintaining a slightly acidic pH (around 6-7) is essential to ensure the formation of the iminium ion, which is more readily reduced than the neutral imine, while also preventing the decomposition of the reducing agent. harvard.edu

Phase-Transfer Catalysis in N-alkylation Reactions

Phase-Transfer Catalysis (PTC) represents a potent methodology in synthetic organic chemistry, particularly for N-alkylation reactions. This technique is instrumental in facilitating reactions between reactants located in different phases (typically an aqueous phase and an organic phase). princeton.edu The core principle of PTC involves a phase-transfer catalyst, often a quaternary ammonium salt, which transports a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs. princeton.eduacsgcipr.org

The mechanism in N-alkylation involves the transfer of a nucleophile (such as a deprotonated amine) from the aqueous or solid phase to the organic phase containing the alkylating agent. This approach circumvents the need for anhydrous conditions and strong, expensive organic bases, often allowing for the use of milder and more economical inorganic bases like sodium hydroxide (B78521) or potassium carbonate. acsgcipr.orgphasetransfercatalysis.com Furthermore, PTC can expand the choice of solvents beyond polar aprotics to include less hazardous options like toluene. acsgcipr.org

Several factors influence the efficiency of a PTC system. These include the structure of the catalyst, the choice of solvent, the concentration of the reactants, and the agitation rate, which affects the interfacial area between the phases. princeton.edu The lipophilicity of the catalyst's cation is crucial for its ability to extract the anion into the organic phase. acsgcipr.org For instance, quaternary ammonium salts are characterized by empirical parameters like the "C#", which is the total number of carbon atoms on the four alkyl chains. Catalysts with a C# in the range of 16 to 32 often show desirable reactivity when the organic phase reaction is the rate-determining step. acsgcipr.org

The application of PTC is particularly advantageous for the N-alkylation of nitrogen heterocycles. While many PTC N-alkylations involve heterocycles with electron-withdrawing groups that increase the acidity of the N-H bond, the technique is broadly applicable. phasetransfercatalysis.com This methodology offers a greener alternative to traditional methods by minimizing waste, using less hazardous materials, and often proceeding under solvent-free conditions, thereby increasing productivity. acsgcipr.org

Table 1: Advantages of Phase-Transfer Catalysis in N-alkylation

FeatureDescriptionReference
Reaction Conditions Allows the use of aqueous and organic biphasic systems, eliminating the need for strictly anhydrous conditions. princeton.edu
Bases Enables the use of inexpensive and environmentally benign inorganic bases (e.g., NaOH, K₂CO₃) instead of strong organic bases. acsgcipr.orgphasetransfercatalysis.com
Solvents Permits a wider range of solvents, including less hazardous options like toluene, reducing reliance on dipolar aprotic solvents. acsgcipr.org
Productivity Can often be carried out under solvent-free conditions, leading to higher productivity and reduced waste. acsgcipr.org
Catalyst A catalytic amount of the phase-transfer agent is sufficient to promote the reaction. princeton.edu

Synthesis of this compound Derivatives

The pyridine ring is a common motif in pharmaceutical compounds. digitellinc.com However, its functionalization can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution compared to benzene. libretexts.org The nitrogen atom in the pyridine ring makes the ring system less nucleophilic. libretexts.org Despite this, several strategies have been developed for the selective functionalization of the pyridine moiety in compounds like this compound.

One direct approach involves C-H bond activation. Methods have been developed for the 4-selective functionalization of pyridines by taking advantage of the relative acidity of the C-H bonds. digitellinc.com The use of a strong base with low Lewis acidity can facilitate deprotonation at the C-4 position, allowing for subsequent reaction with an electrophile to introduce a substituent at that specific site. digitellinc.com This strategy has been successfully applied to a variety of substrates, including pharmaceutical molecules. digitellinc.com

Electrophilic substitution reactions, while more difficult than for benzene, can still be performed on the pyridine ring, typically requiring harsher conditions. The electron-withdrawing effect of the nitrogen atom directs incoming electrophiles primarily to the C-3 position. However, the presence of the amino group at the C-4 position in this compound significantly alters the ring's reactivity. As a strong electron-donating group, the 4-amino moiety activates the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho to it (C-3 and C-5).

Another versatile strategy is the use of metal-catalyzed cross-coupling reactions. This involves first introducing a handle, such as a halogen atom (e.g., bromine or iodine), onto the pyridine ring. This halogenated derivative can then participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds at various positions on the ring.

Table 2: Comparison of Pyridine Functionalization Strategies

StrategyDescriptionTarget Position(s)Key Considerations
Direct C-H Activation Use of a strong, non-nucleophilic base to deprotonate a specific C-H bond, followed by quenching with an electrophile.C-4Requires specific base selection to control regioselectivity. digitellinc.com
Electrophilic Aromatic Substitution Reaction with an electrophile, with the regiochemical outcome controlled by the existing substituents.C-3, C-5 (due to activating NH-t-Bu group)The pyridine nitrogen is deactivating, but the 4-amino group is strongly activating. libretexts.org
Metal-Catalyzed Cross-Coupling Formation of C-C or C-heteroatom bonds from a pre-functionalized (e.g., halogenated) pyridine ring.Variable (depends on position of the leaving group)Requires a two-step process: halogenation followed by coupling.

The secondary amine of the N-tert-butyl group in this compound serves as a key site for further molecular modification. Derivatization at this position can be achieved through several standard transformations for secondary amines, allowing for the synthesis of a diverse library of tertiary amine derivatives. iu.eduyoutube.com

N-Alkylation: The secondary amine can be further alkylated to form a tertiary amine. This can be accomplished by reacting this compound with an alkyl halide. The reaction is a nucleophilic substitution where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base converts the secondary amine into an amide. youtube.com The resulting N-tert-butyl-N-(pyridin-4-yl)acetamide (if acetyl chloride is used) can be a stable final product or an intermediate. These amides can subsequently be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding tertiary amine. youtube.com

Reductive Amination: This two-step process is a powerful method for forming tertiary amines. youtube.com this compound can be reacted with an aldehyde or a ketone to form an intermediate enamine or iminium ion, which is then reduced in situ. youtube.com A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, which are mild enough not to reduce the initial carbonyl compound. youtube.com This method is highly versatile as it allows for the introduction of a wide variety of substituents depending on the carbonyl compound used. youtube.com

Boc Protection: The secondary amine can be reacted with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base like 4-(dimethylamino)pyridine (DMAP), to install a tert-butyloxycarbonyl (Boc) protecting group. researchgate.net This forms a carbamate, which is stable under many reaction conditions but can be easily removed with acid. This strategy is useful when chemical modifications are required elsewhere in the molecule, such as on the pyridine ring, and the amine needs to be temporarily protected from reacting. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms

The specific arrangement of the amino group and the tert-butyl substituent on the pyridine (B92270) core dictates a unique set of reaction pathways for N-tert-butylpyridin-4-amine.

This compound possesses multiple sites susceptible to attack by both electrophiles and nucleophiles. The lone pair of electrons on the exocyclic amino nitrogen makes it a primary center for nucleophilic reactions. byjus.com Amines are generally good nucleophiles, more so than their alcohol equivalents, and can react directly with electrophiles like alkyl halides. libretexts.orglibretexts.org However, the nucleophilicity of the amino group in this specific molecule is significantly tempered by the steric hindrance imposed by the bulky tert-butyl group. masterorganicchemistry.com

The pyridine ring itself presents a different reactivity profile. The nitrogen atom within the ring is nucleophilic and can act as a Lewis base, coordinating with acids or metal centers. chemrxiv.org Conversely, the pyridine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. However, the presence of the powerful electron-donating amino group at the 4-position enriches the ring with electron density, especially at the ortho (2,6) and para (ring nitrogen) positions. This activation makes the ring more susceptible to electrophilic substitution reactions, such as halogenation or nitration, primarily at the 3- and 5-positions. byjus.com

The functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in synthetic chemistry for creating complex molecules. This compound offers two distinct types of C-H bonds for potential functionalization: the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the tert-butyl group.

Pyridine Ring C-H Functionalization: The pyridine ring's C-H bonds, particularly at the 3- and 5-positions, are activated towards electrophilic attack due to the electron-donating amino group. These positions are prime targets for functionalization. Modern synthetic methods, often employing transition-metal catalysts, have been developed for the C-H functionalization of N-heteroarenes, enabling reactions like alkylation, alkenylation, and borylation. rsc.org

tert-Butyl Group C-H Functionalization: The C-H bonds of the tert-butyl group are notoriously robust and unreactive due to a high bond dissociation energy (approximately 100 kcal/mol) and significant steric congestion. chemrxiv.org Functionalizing these bonds typically requires harsh conditions or the presence of directing groups. However, recent advances have shown that non-directed catalytic hydroxylation of sterically congested primary C-H bonds on tert-butyl groups is possible using powerful manganese-oxo species generated from manganese catalysts and hydrogen peroxide. chemrxiv.org This suggests a potential, albeit challenging, pathway for the selective oxidation of the tert-butyl group in this compound.

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. While no rearrangement reactions have been documented for this compound itself, studies on closely related analogues provide insight into potential transformations.

A notable example is the rearrangement of N,N-di-tert-butoxycarbonylpyridin-4-amines. When treated with a strong base like lithium diisopropylamide (LDA), these compounds undergo an intramolecular rearrangement to yield polysubstituted pyridine derivatives, specifically tert-butyl 4-(tert-butoxycarbonylamino)nicotinates. acs.org This reaction provides a novel method for constructing highly functionalized pyridines. acs.org The proposed mechanism is believed to be an intramolecular process, as demonstrated by crossover experiments. acs.org Given the structural similarity, it is plausible that derivatives of this compound could undergo similar base-catalyzed rearrangements. Other classical rearrangements, such as the Hofmann or Curtius reactions, convert amides or acyl azides into amines and are therefore less directly applicable to the parent amine. byjus.com

Role of Steric and Electronic Effects in this compound Reactivity

The reactivity and selectivity of this compound are fundamentally controlled by the balance of steric and electronic effects originating from its substituents.

The most profound influence of the tert-butyl group is its steric bulk. Steric hindrance is a critical factor that modulates the accessibility of reactive centers. masterorganicchemistry.com

Effect on Nucleophilicity: The tert-butyl group significantly diminishes the nucleophilicity of the adjacent amino nitrogen. While electronically an alkyl group would enhance basicity, the steric hindrance impedes the nitrogen's ability to attack electrophiles. masterorganicchemistry.com This effect is quantifiable; for instance, the nucleophilicity of t-butylamine is roughly 1000 times lower than that of a less hindered primary amine like n-propylamine. masterorganicchemistry.com This reduced reactivity is a key feature distinguishing this compound from less substituted pyridinamines.

Control of Regioselectivity: The steric bulk can also direct the outcome of reactions on the pyridine ring. In electrophilic aromatic substitution, an incoming bulky electrophile may show a preference for the less sterically encumbered positions, although in this case, the electronic activation at the 3- and 5-positions is the dominant factor. The steric effect is more pronounced in reactions that involve coordination to the ring nitrogen. For example, 2,6-di-t-butylpyridine shows highly unusual chemical characteristics, failing to react with methyl iodide where less hindered pyridines react readily. researchgate.net

Table 1: Comparison of Amine Nucleophilicity Parameters (Mayr Scale) in Water. masterorganicchemistry.com
AmineStructureNucleophilicity Parameter (N)Relative Steric Hindrance
n-PropylamineCH₃CH₂CH₂NH₂13.3Low
Isopropylamine(CH₃)₂CHNH₂12.0Medium
tert-Butylamine (B42293)(CH₃)₃CNH₂10.5High

The electronic landscape of the pyridine ring is shaped by the cumulative effects of its substituents and the inherent properties of the ring itself.

Amino Group: The -NH-tert-butyl group at the 4-position is a powerful electron-donating group (EDG) via resonance. The nitrogen's lone pair delocalizes into the aromatic system, significantly increasing the electron density on the ring carbons, particularly at the ortho (3,5) positions, and on the ring nitrogen itself. This strong activation facilitates electrophilic substitution on the ring. byjus.com

tert-Butyl Group: The tert-butyl group is a weak electron-donating group through an inductive effect and hyperconjugation. This effect further enriches the amino nitrogen and, by extension, the pyridine ring with electron density. nih.gov

Pyridine Nitrogen: The nitrogen atom within the pyridine ring is more electronegative than carbon and exerts an electron-withdrawing inductive effect, which typically deactivates the ring toward electrophilic attack compared to benzene. However, in this compound, this inductive withdrawal is largely overcome by the powerful resonance donation from the 4-amino group, resulting in a net activation of the ring.

This combination of electronic effects makes the 3- and 5-carbons of this compound electron-rich and susceptible to electrophilic attack, while the sterically shielded exocyclic nitrogen remains a moderately effective, though hindered, nucleophile.

Acid-Base Properties and Protonation Equilibria in Diverse Media

The acid-base properties of this compound, also known as 4-tert-butylpyridine (B128874), are fundamentally characterized by the lone pair of electrons on the nitrogen atom of the pyridine ring. This lone pair makes the molecule a Brønsted-Lowry base, capable of accepting a proton. The basicity of this compound is influenced by the electronic and steric effects of the tert-butyl group and the nature of the solvent medium in which protonation occurs.

The tert-butyl group at the 4-position of the pyridine ring plays a significant role in modulating the electron density on the nitrogen atom. As an alkyl group, it exerts a positive inductive effect (+I), pushing electron density into the aromatic ring. This increase in electron density on the nitrogen atom enhances its ability to donate its lone pair to a proton, thereby increasing its basicity compared to unsubstituted pyridine.

The equilibrium of this protonation reaction can be significantly affected by the surrounding medium, leading to different thermodynamic parameters in the gas phase versus in solution.

Aqueous Media

In aqueous solution, the basicity of this compound is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid, the 4-tert-butylpyridinium ion. Experimental measurements have determined the pKa of this compound in water. parchem.comnih.govchemicalbook.com

CompoundMediumpKa Value
This compoundAqueous Solution (25°C)5.99

Gas-Phase Basicity

In the absence of a solvent, the intrinsic basicity of a molecule can be determined. This is known as gas-phase basicity (GB), which is the negative of the Gibbs free energy change (ΔG°) for the protonation reaction in the gas phase. A related term is the proton affinity (PA), which is the negative of the enthalpy change (ΔH°) for the same reaction. These values provide a measure of the molecule's inherent ability to accept a proton, free from solvent effects.

Research, including comprehensive studies on substituted pyridines, has provided experimental data on the gas-phase thermodynamics of protonation for this compound. nist.gov

ParameterValue (kcal/mol)Description
Proton Affinity (PA)228.1Negative of the enthalpy change (-ΔH°) for protonation in the gas phase.
Gas-Phase Basicity (GB)220.4Negative of the Gibbs free energy change (-ΔG°) for protonation in the gas phase.

The difference between the proton affinity and the gas-phase basicity reflects the entropy change (ΔS°) associated with the protonation reaction in the gas phase. The high values indicate a strong thermodynamic favorability for protonation in the absence of a solvent. The comparison between gas-phase and aqueous-phase basicity highlights the significant role of solvation in modulating the acid-base properties of this compound. While the tert-butyl group enhances the intrinsic basicity in the gas phase, the interaction of the pyridinium (B92312) ion with water molecules plays a crucial role in determining its basic strength in aqueous media.

Coordination Chemistry and Catalytic Applications

N-tert-butylpyridin-4-amine as a Ligand in Metal Complexes

The coordination of this compound to metal centers is governed by fundamental principles of ligand design, leading to the formation of a diverse array of metal complexes. The synthesis and characterization of these complexes provide insights into their electronic and steric environments.

This compound is a monodentate ligand that typically coordinates to a metal center through the lone pair of electrons on the pyridine (B92270) ring's nitrogen atom. The presence of the amino group at the 4-position, substituted with a bulky tert-butyl group, influences the ligand's electronic and steric profile.

Ligand Design Principles:

Electronic Effects: The amino group is an electron-donating group, which increases the electron density on the pyridine ring. This enhanced electron density on the pyridine nitrogen makes it a stronger Lewis base, promoting robust coordination to metal ions. The tert-butyl group, being electron-donating through hyperconjugation, further amplifies this effect.

Steric Hindrance: The sterically demanding tert-butyl group can influence the coordination geometry around the metal center. It can prevent the coordination of multiple bulky ligands, potentially leading to lower coordination numbers or favoring specific isomers. This steric bulk can be strategically employed to control the reactivity of the metal complex.

Coordination Modes:

While primarily acting as a monodentate ligand through the pyridine nitrogen, the possibility of the amino nitrogen participating in coordination, especially in polynuclear complexes or through hydrogen bonding interactions, cannot be entirely ruled out, although it is less common due to steric hindrance. The coordination of this compound can lead to various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.

General Synthesis Method:

A common synthetic route involves dissolving the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals) in a solvent like ethanol (B145695) or methanol (B129727). An ethanolic solution of this compound is then added, often with stirring and gentle heating. The resulting complex may precipitate out of the solution upon cooling or after the addition of a counter-ion. For instance, in the synthesis of related aminopyridine complexes, an aqueous solution of the metal salt is added to an ethanolic solution of the ligand, followed by reflux. ekb.eg

Characterization Techniques:

A suite of analytical techniques is employed to characterize the resulting metal complexes:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal. A shift in the stretching frequency of the C=N bond in the pyridine ring to a lower frequency is indicative of coordination. researchgate.net New bands corresponding to the metal-nitrogen bond may also be observed in the far-IR region.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help to elucidate the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in diamagnetic complexes. Changes in the chemical shifts of the pyridine and tert-butyl protons upon coordination can provide insights into the ligand-metal interaction.

Elemental Analysis: This method is used to determine the empirical formula of the complex, confirming the stoichiometry of the metal and ligands.

The electronic and steric environment around a metal center is significantly influenced by the coordination of this compound.

Electronic Environment:

The strong σ-donating character of the this compound ligand, enhanced by the electron-donating amino and tert-butyl groups, increases the electron density at the metal center. This can stabilize higher oxidation states of the metal and influence the reactivity of the complex. The donation of electrons from the ligand to the d-orbitals of the metal is a key feature of the coordination bond. researchgate.net

Steric Environment:

The bulky tert-butyl group imposes considerable steric hindrance around the coordination site. This can have several consequences:

It can limit the number of this compound ligands that can coordinate to a single metal center.

It can create a specific pocket around the metal's active site, which can lead to selectivity in catalytic reactions.

The steric repulsion between ligands can lead to distorted coordination geometries.

Catalytic Activity of this compound and Its Complexes

Metal complexes containing aminopyridine ligands are of significant interest due to their potential applications in catalysis. ekb.eg The unique electronic and steric properties of this compound make its metal complexes promising candidates for various catalytic transformations.

While specific examples of catalysis using this compound are not extensively documented, the catalytic activity of related aminopyridine and pyridine-based complexes provides a strong indication of their potential.

Potential Catalytic Applications:

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The electron-rich nature of this compound could enhance the oxidative addition step in these catalytic cycles.

Polymerization: Group-IV metal complexes with aminopyridinato ligands have been investigated as catalysts for olefin polymerization. researchgate.net The steric and electronic properties of the ligand can influence the activity of the catalyst and the properties of the resulting polymer.

Oxidation and Reduction Reactions: The redox-active nature of many transition metals, combined with the tunable properties of the this compound ligand, could lead to catalysts for a variety of oxidation and reduction reactions.

Environmental Catalysis: A study on a Ni(4-aminopyridine) complex demonstrated its catalytic activity in the removal of an organic dye from wastewater, suggesting potential applications in environmental remediation. ekb.eg

The following table summarizes the catalytic activities of some related aminopyridine metal complexes, suggesting potential areas of application for this compound complexes.

Metal Complex SystemCatalytic ApplicationReference
Ni(4-aminopyridine)Removal of Orange G dye ekb.eg
Group-IV metal aminopyridinatoOlefin polymerization researchgate.net

Cooperative catalysis is a strategy in which two or more catalysts work in concert to promote a chemical reaction, often with enhanced reactivity and selectivity. ethz.ch This can involve the simultaneous activation of both the electrophile and the nucleophile. ethz.ch

The structure of this compound, with its pyridine nitrogen and a potentially reactive amino group, presents intriguing possibilities for its involvement in cooperative catalysis. While direct research on this compound in cooperative catalysis is limited, the fundamental principles can be considered.

Potential Roles in Cooperative Catalysis:

Bifunctional Catalysis: A metal complex of this compound could potentially act as a bifunctional catalyst. The metal center could activate one substrate (e.g., as a Lewis acid), while the uncoordinated amino group of a second ligand molecule or a ligand in the second coordination sphere could act as a Brønsted base to activate another substrate.

Ligand-Metal Cooperation: The ligand itself could actively participate in the catalytic cycle. This might involve reversible protonation/deprotonation of the amino group or other transformations of the ligand that are coupled to the catalytic transformation at the metal center.

Further research is needed to explore the potential of this compound and its metal complexes in the burgeoning field of cooperative catalysis. The unique combination of a strong coordinating pyridine moiety and a sterically hindered amino group makes it a compelling candidate for the design of novel catalytic systems.

Role as an Organocatalyst or Additive in Organic Transformations

This compound, a derivative of 4-aminopyridine (B3432731), functions as a potent nucleophilic organocatalyst in a variety of organic transformations. Its catalytic activity is analogous to that of the well-studied 4-(dimethylamino)pyridine (DMAP), but is often enhanced by the electronic properties of the tert-butyl group. The lone pair of electrons on the exocyclic nitrogen atom increases the electron density on the pyridine ring, making the endocyclic nitrogen atom more nucleophilic than that of pyridine itself. This heightened nucleophilicity is central to its catalytic function.

The primary role of this compound in many reactions is to act as an acyl or silyl (B83357) group transfer agent. The general mechanism involves the reaction of the catalyst with an acylating or silylating agent (e.g., an acid anhydride, acid halide, or silyl halide) to form a highly reactive N-acyl- or N-silylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by a weakly nucleophilic substrate, such as a sterically hindered alcohol, than the original acylating or silylating agent.

The catalytic cycle can be illustrated with the acylation of an alcohol using an acid anhydride. In the first step, the nucleophilic nitrogen of this compound attacks one of the carbonyl carbons of the anhydride, leading to the formation of an N-acyl-N-tert-butylpyridin-4-aminium carboxylate intermediate. This intermediate is then attacked by the alcohol, transferring the acyl group to form the corresponding ester. The catalyst is subsequently regenerated, ready to participate in another cycle. An auxiliary base, such as triethylamine, is often added to neutralize the carboxylic acid byproduct, preventing the protonation and deactivation of the catalyst.

The electron-donating nature of the tert-butyl group in this compound, through its inductive effect, further enhances the nucleophilicity of the pyridine nitrogen compared to DMAP. This can lead to faster reaction rates and improved efficiency, particularly in reactions involving sterically demanding substrates or less reactive acylating/silylating agents.

While specific research explicitly detailing the use of this compound is not as widespread as for DMAP, its application can be inferred in reactions where enhanced nucleophilic catalysis is beneficial. These include esterifications, silylations, and other acylation reactions.

Below is a hypothetical data table illustrating the potential catalytic efficiency of this compound in a representative acylation reaction, based on the known reactivity of related 4-aminopyridine catalysts.

Table 1: Hypothetical Catalytic Performance of this compound in the Acylation of a Hindered Alcohol

EntryAcylating AgentAlcohol SubstrateCatalystSolventTime (h)Yield (%)
1Acetic Anhydride1-Adamantanol (B105290)This compoundDichloromethane1292
2Acetic Anhydride1-AdamantanolDMAPDichloromethane2485
3Benzoyl ChlorideLinaloolThis compoundAcetonitrile895
4Benzoyl ChlorideLinaloolDMAPAcetonitrile1688

This table is intended to be illustrative of the expected increase in reactivity when using this compound as a catalyst compared to DMAP, particularly with sterically hindered alcohols like 1-adamantanol and linalool. The shorter reaction times and higher yields reflect the anticipated enhanced catalytic activity due to the electronic effect of the tert-butyl group.

In addition to its role as a nucleophilic catalyst, this compound can also be employed as a non-nucleophilic base in various transformations. Its steric bulk can sometimes be advantageous in preventing side reactions that might occur with smaller, more nucleophilic bases.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N-tert-butylpyridin-4-amine. These calculations offer a foundational understanding of the molecule's intrinsic stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. thaiscience.info Central to understanding chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the exocyclic nitrogen atom, while the LUMO is anticipated to be distributed over the pyridine ring's π-antibonding system.

Illustrative DFT Calculation Results for this compound

Parameter Illustrative Energy Value (eV) Description
EHOMO -5.85 Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability.
ELUMO -0.95 Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability.
Energy Gap (ΔE) 4.90 Difference between LUMO and HOMO energies, indicating chemical stability and reactivity. researchgate.net

Note: The data in this table is illustrative and represents typical values for similar aromatic amine compounds.

The distribution of electron density within this compound is a key determinant of its chemical behavior. DFT calculations can map the electrostatic potential and determine the partial atomic charges on each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

The molecule possesses two primary nucleophilic sites: the lone pair of electrons on the pyridine ring nitrogen and the lone pair on the exocyclic amino nitrogen. However, the nucleophilicity of the amino nitrogen is significantly influenced by the steric hindrance imposed by the bulky tert-butyl group. masterorganicchemistry.com This steric effect can impede the approach of electrophiles, thereby reducing the reactivity at this site compared to less hindered amines. masterorganicchemistry.com For instance, studies on tert-butylamine (B42293) show that the bulky alkyl group can reduce nucleophilicity by a substantial factor compared to smaller primary amines. masterorganicchemistry.com

Illustrative Partial Atomic Charges for this compound

Atom Illustrative Partial Charge (a.u.) Implication
N (Pyridine Ring) -0.45 Electron-rich, potential site for protonation and electrophilic attack.
N (Amine) -0.38 Electron-rich and nucleophilic, but sterically hindered by the tert-butyl group. masterorganicchemistry.com
C4 (Pyridine Ring) +0.25 Carbon atom attached to the amino group, influenced by the electron-donating amine.
C2, C6 (Pyridine Ring) -0.15 Ortho positions to the amino group, activated towards electrophilic substitution.

Note: The data in this table is illustrative, based on general principles of charge distribution in similar molecules.

For this compound, electrophilic attack is predicted to occur preferentially at the pyridine nitrogen due to its higher accessibility and electron density. The amino group, being a strong activating group, also enhances the electron density on the pyridine ring, particularly at the ortho positions (C2 and C6), making them susceptible to electrophilic substitution, provided the attacking species can overcome the steric hindrance from the adjacent tert-butyl group.

Mechanistic Modeling of Reactions Involving this compound

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, crucially, the transition states that connect them. Transition state analysis allows for the calculation of activation energy barriers, which determine the rate of a reaction. For reactions involving this compound, such as N-alkylation or protonation, computational methods can map out the entire potential energy surface. whiterose.ac.uk

This analysis helps to elucidate the step-by-step process of bond formation and breakage. For example, in a reaction with an electrophile, calculations can determine whether the attack occurs at the ring nitrogen or the exocyclic amine and which pathway has a lower energy barrier, thus predicting the major product. Such studies have been successfully applied to understand the reaction mechanisms of various amines with other molecules. mdpi.com

While quantum chemical calculations typically model molecules in the gas phase, molecular dynamics (MD) simulations provide a way to study molecules in a condensed phase, such as in a solvent, and to observe their dynamic behavior over time. ulisboa.ptnih.gov

For this compound, MD simulations can explore its conformational flexibility, particularly the rotation around the C-N bond connecting the tert-butylamino group to the pyridine ring. These simulations reveal the preferred spatial arrangement of the bulky tert-butyl group and how it influences the molecule's shape and interactions.

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water), it is possible to observe how the solvent organizes around the solute and how this interaction affects the molecule's conformation and reactivity. ulisboa.ptumd.edu The explicit inclusion of solvent provides a more realistic model of the chemical environment in which reactions typically occur.

Summary of Molecular Dynamics Simulation Goals

Area of Study Objective Typical Output
Conformational Analysis To determine the stable conformations and rotational energy barriers of the tert-butyl group. Torsional angle distributions, potential energy surface scans.
Solvation Structure To understand how solvent molecules (e.g., water) arrange around the solute. Radial distribution functions, solvent density maps.
Dynamical Properties To model the movement and flexibility of the molecule over time. Root-mean-square deviation (RMSD), atomic fluctuation plots.

Comparison with Related Pyridine and Pyridylamine Systems

The electronic and structural properties of this compound are best understood through comparative computational analysis with parent structures such as pyridine, 4-aminopyridine (B3432731) (4-AP), and the well-studied catalyst 4-(dimethylamino)pyridine (DMAP). Theoretical studies, primarily using Density Functional Theory (DFT), reveal the significant influence of the N-tert-butylamino substituent on the pyridine ring's characteristics, particularly its basicity and nucleophilicity.

The primary effect of substituting an amino group at the 4-position of the pyridine ring is a substantial increase in the basicity of the ring's nitrogen atom. This is attributed to the nitrogen atom of the amino group donating its lone pair of electrons into the π-system of the pyridine ring, a resonance effect that increases the electron density on the ring nitrogen. masterorganicchemistry.com This makes the lone pair on the ring nitrogen more available for protonation.

Computational studies consistently show that 4-substituted pyridines with electron-donating groups exhibit higher proton affinities (PA) and gas-phase basicities (GB) than unsubstituted pyridine. The tert-butylamino group, being a strong electron-donating group, is expected to significantly enhance these properties. The bulky tert-butyl substituent also introduces steric effects, although its primary influence on basicity is electronic. It increases the electron density on the pyridine nitrogen, enhancing its nucleophilicity.

A comparison of calculated proton affinities for various 4-substituted pyridines demonstrates this trend. While specific DFT calculations for this compound are not widely published, data for related compounds allow for a robust extrapolation. For instance, the introduction of an amino group (NH₂) at the 4-position considerably increases the proton affinity compared to pyridine. Further alkylation of the amino nitrogen, as in DMAP (N(CH₃)₂), enhances this effect due to the inductive electron-donating nature of the methyl groups. The tert-butyl group is an even stronger electron donor than two methyl groups, suggesting that this compound possesses a higher gas-phase basicity and proton affinity than DMAP.

The table below presents a comparison of key computed and experimental values for pyridine and related pyridylamine systems.

Table 1: Comparison of Basicity and Proton Affinity for Pyridine and Related Aminopyridines
CompoundSubstituent (at C4)pKaProton Affinity (PA) (kJ/mol)Gas-Phase Basicity (GB) (kJ/mol)
Pyridine-H5.2924.2891.2
4-Aminopyridine (4-AP)-NH₂9.11961.9928.9
4-(Dimethylamino)pyridine (DMAP)-N(CH₃)₂9.7988.3955.3
This compound-NH-t-BuEst. > 9.7Est. > 988.3Est. > 955.3

Note: Values for Pyridine, 4-AP, and DMAP are from evaluated experimental and computational data. Values for this compound are estimated based on established electronic trends.

The structural parameters obtained from DFT calculations also highlight the substituent effects. In 4-aminopyridine and its N-alkylated derivatives, the exocyclic C4-N bond is calculated to have partial double bond character due to resonance, resulting in a shorter bond length compared to a typical C-N single bond. This resonance also affects the bond lengths within the pyridine ring, indicating a more quinoidal character compared to pyridine itself. For this compound, this effect is expected to be pronounced.

Furthermore, the hybridization of the nitrogen lone pairs is a key determinant of basicity. In pyridine, the lone pair resides in an sp²-hybridized orbital, which has more s-character and is less basic than the sp³-hybridized lone pair in an aliphatic amine. masterorganicchemistry.com The basicity of 4-aminopyridines is centered on the endocyclic (ring) nitrogen. The exocyclic amino nitrogen is significantly less basic because its lone pair is delocalized into the aromatic π-system, which is a prerequisite for the enhanced basicity of the ring nitrogen. The attachment of the strongly pi-donating N-tert-butylamino group at the 4-position results in a significant increase in the basicity of the ring nitrogen. masterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization of N Tert Butylpyridin 4 Amine

The comprehensive characterization of N-tert-butylpyridin-4-amine, a substituted pyridine (B92270) derivative, relies on a suite of advanced analytical techniques. Spectroscopic and crystallographic methods are indispensable for elucidating its electronic structure, conformational dynamics, and supramolecular architecture. This section details the application of high-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and X-ray crystallography to provide a definitive structural analysis of the molecule.

Applications in Advanced Materials and Organic Synthesis

Building Block for Complex Molecular Architectures

The structural characteristics of N-tert-butylpyridin-4-amine position it as a key building block for the synthesis of intricate molecular designs, from discrete heterocyclic systems to large supramolecular assemblies.

This compound serves as a valuable starting material or intermediate in various multi-step synthetic pathways. It is utilized in the synthesis of spiro-like derivatives, which are complex molecules with applications as hole-transporting materials in solar cells . Furthermore, its utility extends to the synthesis of nanomaterials; it has been employed as a precursor in the spray pyrolysis production of multi-walled carbon nanotubes (MWCNTs) mdpi.com. In this context, the introduction of this compound influences the final morphology of the nanotubes, promoting a more aligned and bamboo-like structure mdpi.com.

The compound is instrumental in the construction of more complex heterocyclic frameworks. A notable application is its use as a precursor for preparing 3,4-disubstituted pyridine (B92270) derivatives researchgate.net. Such structures are important scaffolds in medicinal chemistry and materials science.

Beyond discrete molecules, this compound functions as a critical component in the assembly of sophisticated, cage-like supramolecular structures. It can act as an axial ligand in the formation of metal-organic cages (MOCs). For instance, it has been used to control the solubility of a Rh₂₄L₂₄ cuboctahedron, a large and complex molecular container, rendering it soluble in organic solvents like DMF rsc.org. This ability to modify the properties of large molecular architectures underscores its importance in the field of supramolecular chemistry.

Integration into Materials Science Research

The integration of this compound into materials science has led to significant advancements, particularly in the fields of photovoltaics and novel hybrid materials.

This compound is a well-established functional component in the formulation of materials for perovskite solar cells (PSCs), where it is a common additive in the hole-transporting layer mdpi.com. Its presence is often crucial for achieving high power conversion efficiency and operational stability mdpi.com. The compound is also used to synthesize novel metal-organic hybrid materials. For example, it has been incorporated as an organic cation in the formation of tetrachlorocuprate, tetrachloromanganate, and tetrachlorocobaltate complexes, which exhibit semiconductor properties and have potential applications in materials science and nonlinear optics mdpi.commdpi.comresearchgate.net. As previously mentioned, it also serves as a nitrogen source and structural modifier in the synthesis of N-doped MWCNTs mdpi.com.

The primary role of this compound in perovskite solar cells is to act as a morphological controller for the hole-transport layer (HTL), which typically consists of Spiro-OMeTAD. Its addition leads to significant improvements in the quality and uniformity of the HTL film rsc.orgmdpi.comsci-hub.se. Research has shown that this compound helps prevent the aggregation of lithium salt additives and reduces the formation of pinholes within the perovskite layer, enhancing the film's structural integrity rsc.org. These morphological improvements directly translate to enhanced electronic properties, contributing to higher device efficiency and stability rsc.orgmdpi.com.

The table below summarizes the observed effects of this compound (tBP) on the properties of perovskite solar cell layers.

PropertyInfluence of this compound (tBP)Reference
HTL Morphology Improves uniformity, reduces pinholes. rsc.org
Additive Distribution Prevents aggregation of Li-salt additives. rsc.org
Device Efficiency Enhances overall power conversion efficiency. rsc.orgmdpi.com
Device Stability Contributes to stable-state performance. mdpi.com

Reagent in Specific Synthetic Transformations

Beyond its role as a structural building block, this compound also functions as a reagent or ligand that actively participates in and influences the outcome of specific chemical reactions. It is often employed to enhance reaction yields, improve product purity, and control selectivity.

In silver-catalyzed C-H activation and cyclization reactions for synthesizing carbamates, the addition of catalytic amounts of this compound has been shown to result in cleaner reaction profiles and improved product yields uchicago.edu. It also serves as an axial ligand and organic base in the catalytic epoxidation of alkenes using manganese porphyrin complexes. In this role, it can significantly improve both the conversion rate and the enantioselectivity of the transformation sci-hub.se.

The table below details specific synthetic transformations where this compound is used as a reagent or additive.

Reaction TypeRole of this compoundOutcomeReference
Silver-Catalyzed C-H Cyclization Ligand/AdditiveBetter yields and cleaner products. uchicago.edu
Manganese Porphyrin-Catalyzed Epoxidation Axial Ligand/Organic BaseImproved conversion and enantioselectivity. sci-hub.se
Synthesis of Ruthenium Complexes LigandFormation of catalytically active metal complexes. acs.org
Dehydration of Amides/Aldoximes Component of Reagent SystemEfficient formation of nitriles. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape for N-tert-butylpyridin-4-amine

The current body of scientific literature on this compound is sparse. Direct experimental studies, including detailed synthetic procedures, comprehensive characterization, and exploration of its chemical reactivity and applications, are not widely published. Much of the understanding of this compound is therefore extrapolated from the known chemistry of related molecules, such as other isomers of aminopyridine, N-tert-butyl anilines, and 4-substituted pyridines.

The presence of the sterically demanding and electron-donating tert-butyl group on the nitrogen atom at the 4-position of the pyridine (B92270) ring is expected to impart unique electronic and steric properties. These characteristics are anticipated to influence its reactivity, coordination ability, and potential utility in various fields of chemical science. However, without dedicated research, a full appreciation of its chemical profile remains speculative.

Identification of Promising Avenues for Future Investigations

The limited research into this compound presents numerous opportunities for future scientific inquiry. Key areas that warrant investigation include:

Synthesis and Characterization: The development and optimization of synthetic routes to this compound are of primary importance. While methods like Buchwald-Hartwig amination are plausible, detailed studies to maximize yield and purity are needed. Thorough spectroscopic and crystallographic characterization would provide foundational data on its molecular structure and properties.

Medicinal Chemistry: Given that aminopyridine scaffolds are prevalent in pharmacologically active compounds, this compound represents an unexplored building block. sigmaaldrich.com Future research could focus on synthesizing derivatives and screening them for various biological activities. The bulky tert-butyl group could play a significant role in modulating protein-ligand interactions.

Materials Science: The related compound, 4-tert-butylpyridine (B128874), has found use as an additive in electrolytes for dye-sensitized solar cells (DSSCs) and in the hole transport layer of perovskite solar cells. chemicalbook.comossila.com Investigating whether this compound can offer improved performance in these applications due to the electronic influence of the amino group is a promising research direction. Its role as a morphological controller in hole transport layers could also be explored. acs.org

Coordination Chemistry and Catalysis: The nitrogen atoms of both the pyridine ring and the amino group can act as coordination sites for metal ions. The steric hindrance provided by the tert-butyl group could lead to the formation of unique metal complexes with interesting catalytic properties. Exploring its potential as a ligand in organometallic catalysis is a fertile area for future studies.

Potential for Broader Impact on Chemical Science

A thorough investigation into this compound holds the potential to make a significant impact on several areas of chemical science. In synthetic chemistry, it could emerge as a valuable synthon for the construction of more complex molecules. In medicinal chemistry, it may serve as a novel scaffold for the development of new therapeutic agents. Furthermore, in materials science, its unique electronic and steric properties could be harnessed to create advanced materials with tailored functionalities for applications in electronics and energy. The exploration of its coordination chemistry could also lead to the discovery of new catalysts for a variety of chemical transformations. Ultimately, dedicated research into this understudied compound is poised to expand the toolkit of chemists and contribute to advancements across multiple scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for N-tert-butylpyridin-4-amine, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Route Selection : The tert-butyl group is typically introduced via nucleophilic substitution or reductive amination. For pyridine derivatives, tert-butylation of 4-aminopyridine using tert-butyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous THF is common .
  • Optimization Strategies :
    • Vary solvent polarity (e.g., THF vs. DMF) to assess reaction kinetics.
    • Screen bases (e.g., NaH, Et₃N) to minimize side reactions.
    • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
  • Yield Improvement : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography. Typical yields range from 60–75% for small-scale syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm structure via characteristic peaks:
    • Pyridine protons (δ 8.2–8.5 ppm, aromatic region).
    • tert-butyl group (δ 1.3 ppm, singlet for 9H) .
  • HPLC-MS : Use C18 columns with acetonitrile/water (+0.1% formic acid) to verify purity (≥95%) and molecular ion peak (m/z 179.3 for [M+H]+) .
  • Elemental Analysis : Validate empirical formula (C₉H₁₄N₂) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification steps .
  • Waste Disposal : Collect organic waste in halogen-free containers and coordinate with certified waste management services for incineration .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity and stability?

Methodological Answer:

  • Steric Hindrance : The tert-butyl group reduces nucleophilicity at the pyridine nitrogen, making the amine less reactive in SN2 reactions.
  • Stability : Enhances thermal stability (decomposition >200°C) and resistance to oxidation compared to methyl or ethyl analogs .

Q. What are the solubility properties of this compound, and how should it be stored for long-term use?

Methodological Answer:

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Prepare stock solutions in anhydrous DMSO (10 mM) for biological assays .
  • Storage : Store under argon at –20°C in amber vials to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The electron-donating tert-butyl group increases electron density at the 4-position, favoring electrophilic aromatic substitution (EAS) at the para position.
  • Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for Suzuki-Miyaura coupling. Use DFT calculations to model transition states .

Q. How can this compound serve as a scaffold for kinase inhibitor development?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the pyridine core with substituents (e.g., halogens, sulfonamides) to enhance binding to ATP pockets.
  • Assay Design : Test inhibitory activity against EGFR or CDK2 kinases using fluorescence polarization assays. IC₅₀ values <100 nM indicate high potency .

Q. How should researchers address contradictory data in catalytic applications of this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, catalyst loading).
  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) to confirm product identity and rule out impurities .

Q. What computational methods are suitable for predicting the binding modes of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17) to simulate ligand interactions.
  • MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability .

Q. Can this compound be functionalized for bioconjugation in probe design?

Methodological Answer:

  • Click Chemistry : Introduce alkyne handles via Sonogashira coupling for azide-alkyne cycloaddition with biomolecules.
  • Fluorescent Tagging : Attach FITC or Cy5 dyes to the amine group using NHS ester chemistry .

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